molecular formula C13H15N3O3S B5092368 N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B5092368
M. Wt: 293.34 g/mol
InChI Key: NLNMXZBLRRGMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as ETTA, is a chemical compound that has been studied for its potential applications in scientific research. ETTA belongs to the class of thiazolidinone derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess a wide range of biological activities, such as antimicrobial, antifungal, antiviral, and anticancer properties. N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to have various biochemical and physiological effects, depending on the specific target and biological system studied. For example, N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as an anticancer agent. In addition, N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly due to its ability to inhibit acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological systems. N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is its potential toxicity, which must be carefully evaluated in any experimental system. In addition, the mechanism of action of N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not fully understood, which may limit its usefulness in certain research areas.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One direction is to further elucidate its mechanism of action, particularly its interactions with specific enzymes and proteins. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases. Additionally, N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide could be modified to improve its potency and selectivity for specific targets, or to reduce its toxicity. Finally, N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide could be used as a starting point for the development of new thiazolidinone derivatives with even more potent biological activities.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves the reaction of 2-amino-4-oxo-1,3-thiazolidine with 2-ethoxyphenylacetyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the thiazolidine nitrogen, followed by the acylation of the resulting intermediate with the acyl chloride. The final product is obtained after purification by column chromatography or recrystallization.

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-6-4-3-5-8(9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMXZBLRRGMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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